![molecular formula C14H12N2O3S B3017660 N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 312592-03-3](/img/structure/B3017660.png)
N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, along with the methoxy and amine groups. The exact structure would depend on the positions of these groups on the benzothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of the functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial Activity
The compound may have antimicrobial properties. The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar, has been reported to exhibit antimicrobial activity .
Antiviral Activity
The compound could potentially be used in antiviral applications. Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to have antiviral properties .
Antihypertensive Activity
The compound may be used in the treatment of hypertension. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive properties .
Antidiabetic Activity
The compound could potentially be used in the treatment of diabetes. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antidiabetic properties .
Anticancer Activity
The compound may have anticancer properties. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to exhibit anticancer activity .
PI3Kδ Inhibitors
The compound could potentially be used as a PI3Kδ inhibitor. A study reported the synthesis of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as PI3Kδ inhibitors .
Fungicidal Activity
The compound may have fungicidal properties. A study reported the use of 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives as fungicides .
KATP Channel Activators and AMPA Receptor Modulators
The compound could potentially be used as a KATP channel activator or an AMPA receptor modulator. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have these properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-11-6-4-5-10(9-11)15-14-12-7-2-3-8-13(12)20(17,18)16-14/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWAJYHIBZZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide |
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